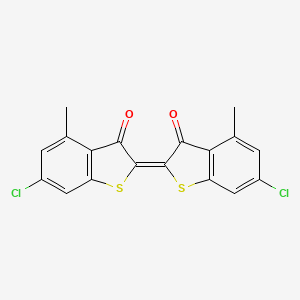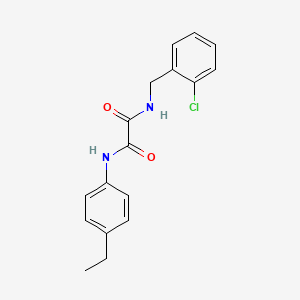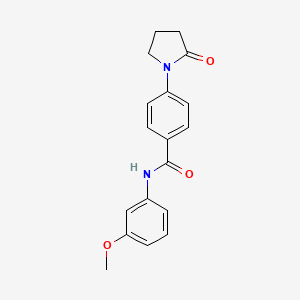![molecular formula C15H15ClN4 B5026835 3-(2-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5026835.png)
3-(2-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C15H15ClN4 and its molecular weight is 286.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.0985242 g/mol and the complexity rating of the compound is 338. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Pyrimidine derivatives, which this compound is a part of, have been associated with various biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial effects . These activities suggest that the compound could interact with a variety of cellular targets.
Mode of Action
Pyrimidine derivatives have been found to interact with various targets, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors . These interactions can lead to changes in cellular signaling pathways, potentially influencing cell proliferation, apoptosis, and gene expression .
Biochemical Pathways
Given the potential targets of pyrimidine derivatives, it’s likely that this compound could influence a variety of pathways related to cell growth, inflammation, and immune response .
Pharmacokinetics
One source suggests that the compound’s degree of lipophilicity, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This property could influence the compound’s absorption, distribution, metabolism, and excretion (ADME), potentially enhancing its bioavailability.
Result of Action
Given the potential targets and activities of pyrimidine derivatives, it’s likely that this compound could have a range of effects, potentially influencing cell growth, inflammation, and immune response .
生化学分析
Biochemical Properties
The biochemical properties of 3-(2-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine are largely determined by its interactions with various biomolecules. It has been found to interact with a range of enzymes and proteins . These interactions can influence the function of these biomolecules, potentially altering biochemical reactions within the cell .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s effects on these cellular processes can lead to changes in cell behavior and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These actions at the molecular level allow the compound to exert its effects within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins. These interactions can influence the compound’s localization or accumulation within the cell .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell .
特性
IUPAC Name |
3-(2-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4/c1-10-8-14(19(2)3)20-15(18-10)12(9-17-20)11-6-4-5-7-13(11)16/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZRLNUHYGULIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N(C)C)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine](/img/structure/B5026757.png)

![4-(1,3-dimethyl-2,4,6-trioxo-2,3,4,5,5a,6-hexahydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidin-5-yl)phenyl 4-bromobenzoate](/img/structure/B5026782.png)
![methyl 3-{[4-(aminocarbonyl)phenyl]amino}-3-oxopropanoate](/img/structure/B5026789.png)
![3-{[5-(4-morpholinyl)-2-nitrophenyl]amino}-1-propanol](/img/structure/B5026795.png)
![N-[(4-fluorophenyl)(4-methylphenyl)methyl]urea](/img/structure/B5026796.png)

![5-[(2-butyl-1H-imidazol-4-yl)methyl]-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5026799.png)
![1-(naphtho[2,1-b]furan-1-ylacetyl)-4-phenylpiperazine](/img/structure/B5026800.png)


![4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide](/img/structure/B5026841.png)
![N~1~-[2-(4-fluorophenyl)ethyl]-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5026849.png)

